3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyrazolyl Group: The 3,4,5-trimethyl-1H-pyrazol-1-yl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The 5-methoxy-2,4-dimethylphenyl group is sulfonylated using a sulfonyl chloride derivative.
Piperazine Coupling: The final step involves coupling the sulfonylated intermediate with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Formation of a sulfide from the sulfonyl group.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for receptor binding studies is of particular interest.
Medicine
Medically, 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine groups are known to enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application, but generally, the compound may inhibit or activate certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazine
- 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine
- 3-(4-((5-Methyl-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is unique due to the presence of the 3,4,5-trimethyl-1H-pyrazol-1-yl group, which may confer additional steric and electronic properties. These properties can enhance its binding affinity and specificity towards certain biological targets, making it a more potent and selective compound in various applications.
Properties
IUPAC Name |
3-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-15-13-16(2)21(14-20(15)32-6)33(30,31)28-11-9-27(10-12-28)22-7-8-23(25-24-22)29-19(5)17(3)18(4)26-29/h7-8,13-14H,9-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCREQOQSKGTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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